AZ960 is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2), exhibiting high affinity with a reported kinase inhibition constant (Ki) of 0.45 nM [REFS-1, REFS-2]. It is frequently utilized as a research tool to investigate signaling pathways driven by both wild-type and mutated JAK2, particularly the V617F variant associated with myeloproliferative neoplasms [1]. The compound functions by competing with ATP at the kinase catalytic site, thereby blocking downstream phosphorylation events, including the activation of STAT3/5 proteins, and has been shown to inhibit cell proliferation in JAK2-dependent cell lines with GI50 values in the low nanomolar range [REFS-1, REFS-3].
Kinase inhibitors are not functionally interchangeable due to significant differences in their kinome selectivity profiles. Substituting AZ960 with a broader-spectrum or pan-JAK inhibitor, such as the JAK1/JAK2 inhibitor Ruxolitinib, can introduce confounding variables by simultaneously blocking JAK1-mediated signaling pathways [1]. This is critical in studies designed to isolate JAK2-specific effects. Furthermore, off-target activities differ between inhibitors; for instance, AZ960 shows activity against kinases like Aurora-A at concentrations approximately 200-fold higher than its JAK2 Ki, a profile distinct from other tool compounds [2]. Using a non-equivalent substitute can lead to misinterpretation of experimental outcomes, making it essential to select an inhibitor with a well-defined selectivity window appropriate for the biological question.
AZ960 demonstrates exceptional biochemical potency against JAK2 kinase with a reported inhibition constant (Ki) of 0.45 nM [1]. This high affinity compares favorably to other selective JAK2 inhibitors used as tool compounds, such as Fedratinib (TG101348), which has a reported IC50 of 3 nM [2].
| Evidence Dimension | Biochemical Potency vs. JAK2 |
| Target Compound Data | Ki = 0.45 nM |
| Comparator Or Baseline | Fedratinib (TG101348): IC50 = 3 nM |
| Quantified Difference | Approximately 6.7-fold higher affinity (comparing Ki to IC50) |
| Conditions | In vitro biochemical kinase assays. |
Higher biochemical potency allows for the use of lower concentrations in assays, reducing both cost-per-experiment and the risk of off-target effects.
In Ba/F3 cells engineered to depend on specific JAK family members for proliferation, AZ960 demonstrates clear selectivity for JAK2. The compound inhibited TEL-JAK2 driven cell proliferation with a GI50 of 25 nM, while being significantly less active against cells driven by TEL-JAK1 (GI50 = 230 nM) and TEL-JAK3 (GI50 = 279 nM) [1].
| Evidence Dimension | Cellular Anti-proliferative Activity (GI50) |
| Target Compound Data | TEL-JAK2 driven cells: 25 nM |
| Comparator Or Baseline | TEL-JAK1 driven cells: 230 nM; TEL-JAK3 driven cells: 279 nM |
| Quantified Difference | 9.2-fold selective for JAK2 vs. JAK1; 11.2-fold selective for JAK2 vs. JAK3 |
| Conditions | Anti-proliferation assay in TEL-JAK fusion-driven Ba/F3 cells. |
This functional selectivity in a cellular context provides strong evidence that observed biological effects are due to JAK2 inhibition, not confounding activity against other JAK isoforms.
AZ960 exhibits well-characterized solubility in common laboratory solvents, including DMSO (≥20 mg/mL) and DMF (20 mg/mL), while being insoluble in water [REFS-1, REFS-2]. This contrasts with the general challenge of poor or unpredictable solubility for many kinase inhibitors, which can lead to compound precipitation and inaccurate dosing in aqueous cell culture media or buffers [1].
| Evidence Dimension | Solubility |
| Target Compound Data | DMSO: ≥20 mg/mL; DMF: 20 mg/mL |
| Comparator Or Baseline | General class issue of poor aqueous solubility for kinase inhibitors. |
| Quantified Difference | Not applicable (Qualitative advantage) |
| Conditions | Standard laboratory temperature and pressure. |
Predictable solubility in standard organic solvents prevents compound precipitation in stock solutions and assay buffers, ensuring accurate and reproducible experimental concentrations.
For researchers investigating the specific role of the JAK2 V617F mutation in cell lines (e.g., SET-2) or animal models of myelofibrosis and polycythemia vera. The high potency and demonstrated cellular selectivity of AZ960 ensure that observed effects on cell proliferation and apoptosis are directly attributable to the inhibition of the intended kinase target [1].
In drug discovery workflows, AZ960 serves as an ideal positive control and reference compound for screening and characterizing novel JAK2 inhibitors. Its sub-nanomolar Ki provides a high-potency benchmark against which to measure the relative activity of new chemical entities [1].
For studies aiming to differentiate the downstream signaling consequences of JAK2 inhibition versus those of other JAK family members. The compound's 9-to-11-fold cellular selectivity for JAK2 over JAK1 and JAK3 allows for the targeted interrogation of JAK2-dependent pathways, which would be obscured by using a less selective, pan-JAK inhibitor [1].